Pyridate-d5

説明

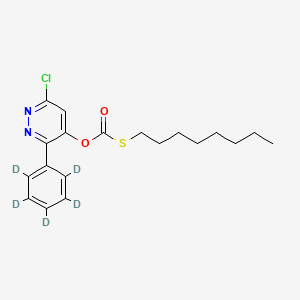

Pyridate-d5 (O-(6-chloro-3-(phenyl-d5)pyridazin-4-yl) S-octyl carbonothioate) is a deuterated analog of the herbicide Pyridate, where five hydrogen atoms in the phenyl group are replaced with deuterium . Its molecular formula is C₁₉H₁₈D₅ClN₂O₂S, with a molecular weight of 383.96 g/mol (vs. 378.92 g/mol for non-deuterated Pyridate). This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of Pyridate residues in environmental or biological samples . This compound retains the core pyridazine ring and thioester functional group of Pyridate, ensuring structural and chemical similarity to its parent compound .

特性

分子式 |

C19H23ClN2O2S |

|---|---|

分子量 |

383.9 g/mol |

IUPAC名 |

[6-chloro-3-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-4-yl] octylsulfanylformate |

InChI |

InChI=1S/C19H23ClN2O2S/c1-2-3-4-5-6-10-13-25-19(23)24-16-14-17(20)21-22-18(16)15-11-8-7-9-12-15/h7-9,11-12,14H,2-6,10,13H2,1H3/i7D,8D,9D,11D,12D |

InChIキー |

JTZCTMAVMHRNTR-ZZQOZVHYSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NN=C(C=C2OC(=O)SCCCCCCCC)Cl)[2H])[2H] |

正規SMILES |

CCCCCCCCSC(=O)OC1=CC(=NN=C1C2=CC=CC=C2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Pyridate-d5 is synthesized through a palladium-catalyzed hydrogen/deuterium exchange reaction. This process involves the reaction of pyridine vapor with heavy water (D2O) under the influence of a palladium catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction is carefully monitored to maintain the desired isotopic purity, which is crucial for its applications in analytical chemistry .

化学反応の分析

Types of Reactions

Pyridate-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pyridine N-oxide-d5.

Reduction: It can be reduced to form dihydropyridine-d5 derivatives.

Substitution: This compound can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxide-d5

Reduction: Dihydropyridine-d5 derivatives

Substitution: Various substituted pyridine-d5 derivatives

科学的研究の応用

Pyridate-d5 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in NMR spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new materials and catalysts .

作用機序

The mechanism of action of pyridate-d5 is primarily related to its role as an NMR probe. The deuterium atoms in this compound provide distinct signals in NMR spectroscopy, allowing researchers to study the molecular environment and interactions. The compound interacts with various molecular targets, providing insights into the structure and dynamics of complex systems .

類似化合物との比較

Comparison with Pyridate

Structural and Physicochemical Properties

- Deuterium Effects: The substitution of hydrogen with deuterium increases molecular weight and alters vibrational modes, improving detection specificity in isotopic labeling studies.

- Analytical Utility : this compound is preferred in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its near-identical retention time to Pyridate but distinct mass-to-charge (m/z) ratio, enabling precise quantification .

Functional Differences

- Application: Pyridate is a post-emergence herbicide used to control broadleaf weeds in crops like cereals and rice .

- Stability : Deuterium substitution may enhance metabolic stability in biological systems, though this is less relevant for its primary analytical role .

Comparison with Deuterated Pyridine (Pyridine-d5)

Structural and Functional Contrast

- Structural Differences : this compound contains a pyridazine ring (two adjacent nitrogen atoms) and a thioester group, whereas Pyridine-d5 is a simple deuterated aromatic solvent with a single nitrogen atom .

- Applications : Pyridine-d5 is widely used in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which reduces proton interference. In contrast, this compound’s niche lies in agrochemical residue analysis .

Research Findings and Data

Analytical Performance

A 2021 study validated a method for analyzing this compound with ≤2% relative standard deviation (RSD) in precision and ≥98% accuracy in spike-recovery tests, outperforming non-deuterated analogs in complex matrices like soil and plant extracts .

Isotopic Purity

Biosotop Chemicals reports this compound’s isotopic purity as ≥98% D , critical for minimizing interference in quantitative assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。